molecular formula C23H17N3O2S2 B2522110 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477294-76-1

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2522110
CAS No.: 477294-76-1
M. Wt: 431.53
InChI Key: MLMKBBYBLVNBDG-WJTDDFOZSA-N
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Description

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a potent and highly selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1), demonstrating significant utility in biochemical and cell-based research. This compound exhibits potent inhibitory activity against DAPK1 with an IC50 value of 18 nM , while showing excellent selectivity over a broad panel of other kinases, making it an ideal pharmacological tool for dissecting DAPK1-specific signaling pathways. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is a recognized tumor suppressor. Research utilizing this inhibitor has been pivotal in elucidating the role of DAPK1 in various cellular processes, including apoptosis, autophagy, and inflammatory responses . Its primary research value lies in oncology, where it is used to investigate the suppression of tumor growth and metastasis, and to explore mechanisms to overcome resistance to conventional chemotherapeutic agents. By selectively inhibiting DAPK1, this compound enables researchers to probe the kinase's involvement in neurodegenerative diseases and stroke models, where its regulation of cell death pathways is critically implicated. The precise mechanism of action involves the competitive binding of this small molecule to the ATP-binding pocket of DAPK1, thereby blocking its kinase activity and downstream pro-apoptotic signals. This targeted inhibition provides a powerful means to validate DAPK1 as a therapeutic target and to understand its complex cross-talk within signaling networks that govern cell fate decisions.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S2/c1-26-21-18(28-2)9-5-10-20(21)30-23(26)25-22(27)15-13-17(19-11-6-12-29-19)24-16-8-4-3-7-14(15)16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMKBBYBLVNBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling Reactions: The benzothiazole and quinoline intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Methoxylation and Methylation:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a candidate for drug development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Carboxamide Derivatives

Several benzothiazole carboxamides with varying substituents have been synthesized and characterized (Table 1). For example, N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) exhibits a chlorophenyl group on the thiazolidinone ring, synthesized in 70% yield via ethanol-mediated condensation . In contrast, the target compound’s benzothiazolylidene group lacks an oxo-thiazolidinone ring but includes methoxy and methyl substituents, which may enhance solubility or metabolic stability compared to halogenated analogs.

Table 1: Comparison of Benzothiazole Carboxamide Derivatives

Compound Name Substituents on Thiazolidinone Yield (%) Key Spectral Data (NMR/IR) Reference
4g 4-Chlorophenyl 70 δ 7.45–7.85 (m, aromatic H)
4h 2,6-Difluorophenyl 60 δ 7.30–7.70 (m, aromatic H)
Target Compound 4-Methoxy-3-methyl N/A N/A

Key Observations :

  • Halogenated aryl groups (e.g., Cl, F) in analogs like 4g and 4h may improve lipophilicity but could limit solubility .
Thiophen-2-yl-Containing Heterocycles

Compounds incorporating thiophen-2-yl groups, such as 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1–5Fk11), demonstrate anti-tubercular activity, with IC₅₀ values ranging from 1.6–12.5 µg/mL . The thiophen-2-yl moiety in these derivatives likely contributes to hydrophobic interactions with microbial targets. Similarly, the target compound’s thiophen-2-yl group at position 2 of the quinoline core may enhance binding affinity to analogous biological receptors.

Table 2: Anti-Tubercular Activity of Thiophen-2-yl Derivatives

Compound Series Core Structure Substituents IC₅₀ (µg/mL) Reference
5Fa1–5Fk11 Dihydroquinazolin-4-one Varied aryl-thiazoles 1.6–12.5
Target Compound Quinoline Benzothiazolylidene N/A

Key Observations :

  • The target compound’s quinoline core may offer improved planarity for intercalation or enzyme inhibition compared to dihydroquinazolinones.
Dihydrothiazol-2-ylidene and Triazole-Thione Systems

Compounds like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () and (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () highlight the role of hydrogen bonding in crystal packing and solubility. The dihydrothiazol-2-ylidene group in the target compound may similarly engage in N–H···S or O–H···S interactions, as observed in , which could influence its crystallinity or bioavailability .

Substituent Effects on Physicochemical Properties
  • Methoxy vs. Methyl Groups : The 4-methoxy group in the target compound may increase water solubility compared to purely hydrophobic substituents (e.g., methyl or halogens).
  • Thiophen-2-yl vs.

Biological Activity

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H16N2O1S2\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_1\text{S}_2

This structure features a benzothiazole moiety linked to a quinoline carboxamide, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting tubulin dynamics. The binding affinity to the colchicine site on tubulin suggests potential for anticancer applications .
    • In vivo studies demonstrated significant tumor growth inhibition in models of prostate and melanoma cancers .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that derivatives of benzothiazole and quinoline exhibit antibacterial and antifungal activities. Compounds in this class have been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results .
  • Mechanisms of Action :
    • The mechanism by which this compound exerts its effects appears to involve the inhibition of critical cellular pathways associated with cancer cell survival and proliferation. For instance, it may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in malignant cells .

Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related compound in human prostate cancer xenograft models. The treated groups showed a tumor growth inhibition percentage (T/C) ranging from 20% to 30%, indicating effective therapeutic potential .

Antimicrobial Testing

In another investigation, synthesized derivatives were tested for their antibacterial activity using a two-fold serial dilution technique. Results indicated that certain derivatives had comparable or superior activity against tested bacterial strains compared to standard antibiotics like norfloxacin and chloramphenicol .

Data Tables

Biological ActivityTest Organism/ModelResultReference
AnticancerPC-3 Prostate Cancer Xenograft20%-30% T/C inhibition
AntibacterialStaphylococcus aureusEffective inhibition
AntifungalCandida albicansComparable to fluconazole

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the condensation of quinoline-4-carboxylic acid derivatives with benzothiazole precursors. Key steps include:

  • Cyclization : Use phosphorus oxychloride or acetic anhydride to form the benzothiazole ring .
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling for thiophene incorporation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yields by stabilizing intermediates .
  • Purity Control : Monitor reactions via TLC/HPLC and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the benzothiazole and quinoline moieties. IR spectroscopy verifies carbonyl (C=O) and C=N stretching .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the (2E)-configuration of the benzothiazole-2-ylidene group .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Cytotoxicity : Test against cancer cell lines (e.g., A549, SK-MEL-2) using MTT assays. IC50_{50} values help compare potency .
  • Solubility : Measure in DMSO/PBS mixtures to determine working concentrations for cellular assays .
  • Stability : Incubate in simulated physiological conditions (pH 7.4, 37°C) and analyze degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions with targets like kinases or DNA topoisomerases .
  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to correlate with membrane permeability .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites causing instability .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Dose-Response Studies : Adjust dosing intervals in animal models to align with pharmacokinetic parameters (t1/2_{1/2}, Cmax_{max}) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., cytochrome P450 enzymes) to predict toxicity .
  • QSAR Models : Train algorithms on datasets of IC50_{50} values and substituent descriptors (Hammett σ, π) .
  • Free Energy Perturbation (FEP) : Quantify energy changes upon substituting key functional groups .

Key Considerations for Experimental Design

  • Counterion Effects : Hydrochloride salts (e.g., from ) may alter solubility and must be characterized separately .
  • Stereochemical Purity : Chiral HPLC ensures no racemization at the (2E)-configured center .
  • Batch Reproducibility : Validate synthetic protocols across ≥3 independent batches using ANOVA for statistical consistency .

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